molecular formula C10H14Cl2N2O2 B2590379 (3S,4R)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride CAS No. 1049740-23-9

(3S,4R)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride

Cat. No.: B2590379
CAS No.: 1049740-23-9
M. Wt: 265.13
InChI Key: GUMWLQDUMJSNQW-BPRGXCPLSA-N
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Description

“(3S,4R)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride” is a chemical compound . The CAS number is 1049740-23-9 .


Molecular Structure Analysis

The molecular formula of this compound is C10H14Cl2N2O2 . The molecular weight is 265.14 .


Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of related pyrrolidine derivatives involves various chemical reactions that offer insights into the versatility and reactivity of these compounds. For example, the synthesis of nicotinic acid hydrazide derivatives involves the reaction of pyridine 3-carboxillic acid with phosphorous pentachloride and anhydrous carbon tetrachloride, followed by reaction with hydrazine hydrate. This process yields compounds with potential antimicrobial and antimycobacterial activities (R.V.Sidhaye et al., 2011). Another example is the redox-annulations of cyclic amines like pyrrolidine with α,β-unsaturated aldehydes and ketones, showcasing a method for generating ring-fused pyrrolines (Y. Kang et al., 2015).

Structural Analysis

Structural analysis of pyrrolidine derivatives has been conducted to understand their conformation and potential biological activity. For instance, the structural characterisation of a beta-foldamer containing pyrrolidin-2-one rings confirmed its 12-helix conformation by NMR analysis and molecular dynamics (MD) simulations (I. Menegazzo et al., 2006). Additionally, the design and synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores have been described, where structural analysis played a crucial role in identifying potent inhibitors (G. T. Wang et al., 2001).

Chemical Properties and Biochemical Applications

The study of pyrrolidine derivatives extends to exploring their chemical properties and potential biochemical applications. Research on 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which share structural similarities with pyrrolidine derivatives, provides insights into their preferred conformation, modes of proton uptake, and potential inhibitory activity on GABA binding to synaptic brain membranes (C. Burgos et al., 1992).

Safety and Hazards

The safety information includes the following hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

(3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.2ClH/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7;;/h1-4,8-9,12H,5-6H2,(H,13,14);2*1H/t8-,9+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMWLQDUMJSNQW-DBEJOZALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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